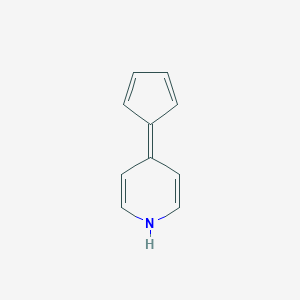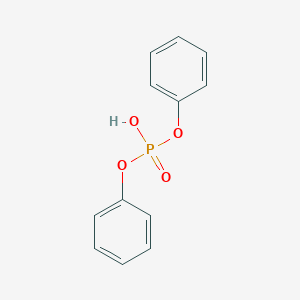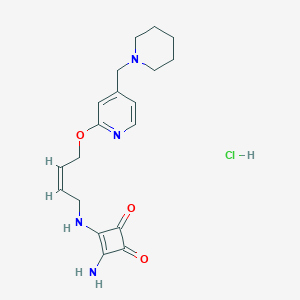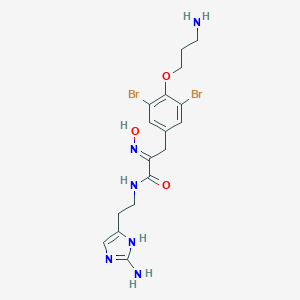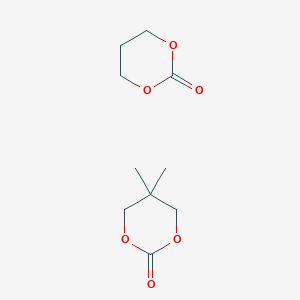
Dimethyltrimethylene carbonate-trimethylene carbonate copolymer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyltrimethylene carbonate-trimethylene carbonate copolymer, also known as P(DMTMC-TMC), is a biodegradable polymer that has gained immense attention in the field of biomedical research due to its unique properties. This copolymer has been extensively studied for its potential applications in drug delivery systems, tissue engineering, and other biomedical fields.
Mecanismo De Acción
P(DMTMC-TMC) has a unique mechanism of action. The copolymer can encapsulate drugs and protect them from degradation. The copolymer can also release the drug in a controlled manner, thereby increasing the drug's efficacy. The copolymer can target specific sites by modifying the copolymer's surface with ligands or antibodies.
Efectos Bioquímicos Y Fisiológicos
P(DMTMC-TMC) is biodegradable and biocompatible. The copolymer can degrade into non-toxic products, which can be easily eliminated from the body. The copolymer has been shown to have low toxicity and does not cause any significant physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
P(DMTMC-TMC) has several advantages for lab experiments. The copolymer is easy to synthesize and can be modified to suit specific experimental requirements. The copolymer has a high loading capacity and can release the drug in a controlled manner. However, the copolymer has some limitations. The copolymer's properties can vary depending on the synthesis method and experimental conditions. The copolymer's degradation rate can also vary depending on the experimental conditions.
Direcciones Futuras
P(DMTMC-TMC) has several potential future directions. The copolymer can be modified to target specific sites and deliver drugs more efficiently. The copolymer can also be used in tissue engineering to create scaffolds for tissue regeneration. The copolymer can also be used in the development of implantable devices. The copolymer's properties can be further optimized to improve its performance in various biomedical applications.
Conclusion:
P(DMTMC-TMC) is a biodegradable copolymer that has shown great potential in the field of biomedical research. The copolymer can be synthesized by ring-opening polymerization of DMTMC and TMC monomers. The copolymer has a unique mechanism of action and can be used to encapsulate drugs and deliver them to specific target sites. The copolymer is biocompatible and biodegradable and has several advantages for lab experiments. The copolymer has several potential future directions, and its properties can be further optimized to improve its performance in various biomedical applications.
Métodos De Síntesis
P(DMTMC-TMC) can be synthesized by ring-opening polymerization of DMTMC and TMC monomers. The copolymerization of these monomers can be achieved by using various catalysts such as stannous octoate, tin(II) chloride, or triethylamine. The copolymerization reaction can be carried out in different solvents such as chloroform, toluene, or dichloromethane.
Aplicaciones Científicas De Investigación
P(DMTMC-TMC) has shown great potential in the field of drug delivery systems. The copolymer can be used to encapsulate drugs and deliver them to specific target sites. The copolymer has a high loading capacity and can release the drug in a controlled manner. P(DMTMC-TMC) has been used to deliver various drugs such as anticancer drugs, antibiotics, and anti-inflammatory drugs.
Propiedades
Número CAS |
127475-72-3 |
|---|---|
Nombre del producto |
Dimethyltrimethylene carbonate-trimethylene carbonate copolymer |
Fórmula molecular |
C10H16O6 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
5,5-dimethyl-1,3-dioxan-2-one;1,3-dioxan-2-one |
InChI |
InChI=1S/C6H10O3.C4H6O3/c1-6(2)3-8-5(7)9-4-6;5-4-6-2-1-3-7-4/h3-4H2,1-2H3;1-3H2 |
Clave InChI |
ONGWYGHSZMBMGR-UHFFFAOYSA-N |
SMILES |
CC1(COC(=O)OC1)C.C1COC(=O)OC1 |
SMILES canónico |
CC1(COC(=O)OC1)C.C1COC(=O)OC1 |
Sinónimos |
dimethyltrimethylene carbonate-trimethylene carbonate copolymer DMTMC-TMC copolyme |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



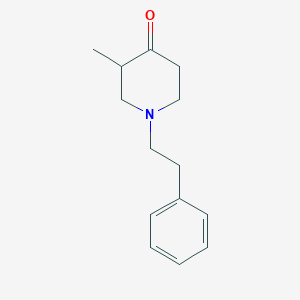
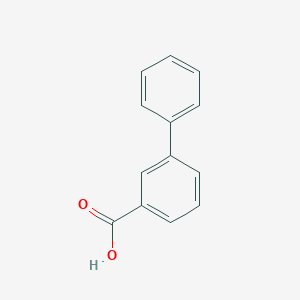
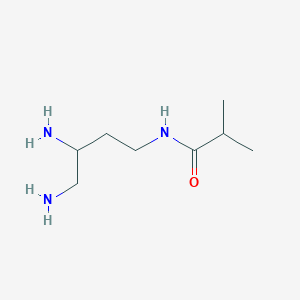
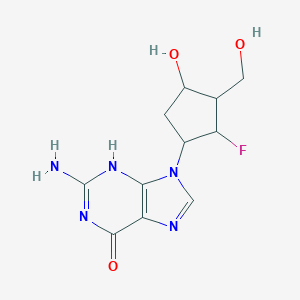
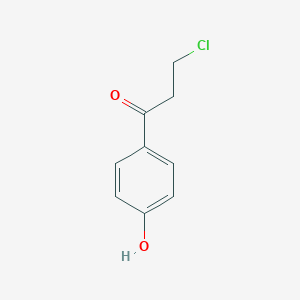
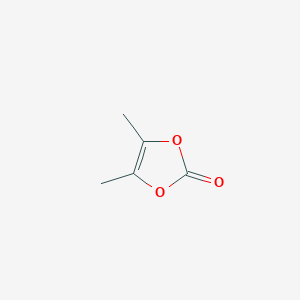
![1H-Pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime](/img/structure/B143728.png)
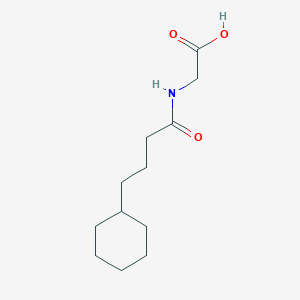
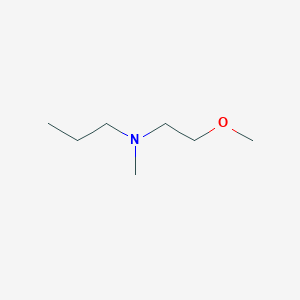
![[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B143742.png)
